molecular formula C12H11N3O B14327567 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol

2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol

Katalognummer: B14327567
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: HALDOJCPSSKEQI-RIYZIHGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol is a Schiff base compound characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their versatility in forming stable complexes with metal ions, making them valuable in various fields of chemistry and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol typically involves the condensation reaction between 6-aminopyridine and salicylaldehyde. The reaction is carried out in a suitable solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. The imine group (C=N) plays a crucial role in binding to metal ions, which can then participate in catalytic or inhibitory processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol is unique due to the presence of both the aminopyridine and phenolic groups, which enhance its ability to form stable metal complexes and participate in a wide range of chemical reactions. This dual functionality makes it particularly valuable in coordination chemistry and various industrial applications .

Eigenschaften

Molekularformel

C12H11N3O

Molekulargewicht

213.23 g/mol

IUPAC-Name

2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol

InChI

InChI=1S/C12H11N3O/c13-11-6-3-7-12(15-11)14-8-9-4-1-2-5-10(9)16/h1-8,16H,(H2,13,15)/b14-8+

InChI-Schlüssel

HALDOJCPSSKEQI-RIYZIHGNSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N/C2=CC=CC(=N2)N)O

Kanonische SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC(=N2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.